molecular formula C8H8O2S B2956221 2,3-Dihydro-1,4-benzoxathiin-6-ol CAS No. 402911-50-6

2,3-Dihydro-1,4-benzoxathiin-6-ol

Cat. No.: B2956221
CAS No.: 402911-50-6
M. Wt: 168.21
InChI Key: YRXYKDKZEOEBCH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxathiin-6-ol is a biologically active heterocyclic compound . It is an important oxygen- and sulfur-containing six-membered benzoheterocyclic compound .


Synthesis Analysis

The synthesis of this compound involves several methods. One of the earliest methods involved the reaction of o-mercaptophenol and 1,2-dibromoethane using sodium methoxide as a strong base . Other methods include intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intermolecular cyclizations, cycloadditions, ring contractions and expansions, and reductions . For example, one method involves the reaction of o-mercaptophenol and 1,2-dibromoethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 70 - 72 degrees Celsius . The compound is solid in its physical form . Its molecular weight is 168.22 .

Scientific Research Applications

Anticancer Activity

2,3-Dihydro-1,4-benzoxathiin-6-ol derivatives have shown promising results as anticancer agents. A study reported the synthesis of a series of 2,3-dihydro-1,4-benzoxathiin-3-ylmethyl-9H-purine derivatives, indicating their significant anticancer activity against the MCF-7 cancer cell line. The most potent compounds exhibited IC50 values of 6.18±1.70 and 8.97±0.83 μM, demonstrating a correlation between their anticancer activity and their capacity to induce apoptosis (Díaz-Gavilán et al., 2008).

Synthetic Utility and Regioselectivity

The compound is also valuable in synthetic chemistry. Research has explored the influence of reaction conditions on the regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives. The study highlighted the solvent- and substrate-dependent exclusive solvation of O- and S-anions, effectively managing the regioselectivity of the reactions (Casiraghi et al., 2018).

Bioactivation and Metabolism

Further research has delved into the bioactivation of dihydrobenzoxathiin selective estrogen receptor modulators by cytochrome P450 3A4 in human liver microsomes, highlighting the formation of reactive iminium and quinone type metabolites. This sheds light on the metabolic pathways and potential implications of these compounds in biological systems (Zhang et al., 2005).

Safety and Hazards

The safety information for 2,3-Dihydro-1,4-benzoxathiin-6-ol includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2,3-dihydro-1,4-benzoxathiin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXYKDKZEOEBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(O1)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2-Dibromoethane (2.3 mL, 26.7 mmol) and K2CO3 (8.21 g, 59.4 mmol) were slurried in acetone (250 mL) and a solution of 2-sulfanyl-1,4-benzenediol (prepared according to J. Org. Chem. 1990, 55, 2736) (4.22 g, 29.7 mmol) in acetone (50 mL) was added over 4 h to the stirred mixture. Once the addition was complete stirring was continued for a further 10 h before the solvent was removed in vacuo. The residue was partitioned between water (50 mL) and EtOAc (50 mL), the aqueous layer was extracted with EtOAc (50 mL) and the combined organic layers were dried (MgSO4) and evaporated. Purification of the residue by column chromatography [SiO2; 9:1 (pentane/EtOAc)] gave the title compound (2.48 g, 55%) as a pale orange oil; δH (CDCl3, 400 MHz) 3.08 (2H, m), 4.31 (2H, m), 4.44 (1H, s), 6.42 (1H, d), 6.49 (1H, s), 6.66 (1H, d); MS m/z (ES−) 167 (M−H+).
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
8.21 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
55%

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